molecular formula C15H19ClN2O2 B5792729 4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide

4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide

Cat. No. B5792729
M. Wt: 294.77 g/mol
InChI Key: KDZOXIOWRGDXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.88 g/mol.

Mechanism of Action

The mechanism of action of 4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide involves the inhibition of various cellular pathways that are involved in cancer cell proliferation, inflammation, and viral replication. It has been found to inhibit the activity of certain enzymes that are essential for these pathways, leading to the suppression of their activity and subsequent cell death.
Biochemical and physiological effects:
4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide has been found to exhibit various biochemical and physiological effects, depending on the application. In cancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In anti-inflammatory research, it has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In anti-viral research, it has been found to inhibit the replication of certain viruses, leading to their suppression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide in lab experiments is its potency and specificity towards various cellular pathways. It has been found to exhibit potent activity against cancer cells, inflammation, and viruses, making it a promising candidate for further research. However, one of the limitations is its potential toxicity towards normal cells, which requires further investigation.

Future Directions

There are several future directions for the research of 4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide. One of the major directions is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential in combination therapy with other drugs to enhance its efficacy. Additionally, further research is needed to investigate its potential in other applications such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide is a promising chemical compound that has gained significant attention in scientific research due to its potential in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various applications and to optimize its use in scientific research.

Synthesis Methods

The synthesis of 4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with 3-cyclopentylpropanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential in various scientific research applications. One of the major applications is in the field of cancer research, where it has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential as an anti-viral agent, as it has been found to inhibit the replication of certain viruses.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZOXIOWRGDXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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